Mericitabine

HCV NS5B polymerase inhibitor Sustained Virologic Response Phase II clinical trial

Mericitabine (RG7128) is the definitive reference standard for HCV polymerase inhibitor resistance research. Its well-characterized S282T mutation confers only 3-6x reduced susceptibility with an ~85% replication fitness cost—unmatched for benchmarking next-generation inhibitors. Undergoes unique bifurcated phosphorylation to two distinct active triphosphate species (PSI-6130-TP & PSI-6206-TP), distinct from sofosbuvir. No treatment-emergent resistance observed in >600 clinical trial patients. Pan-genotypic activity against HCV genotypes 1–6. Ideal for resistance selection assays, viral fitness studies, pharmacodynamic modeling, and renal impairment PK investigations.

Molecular Formula C18H26FN3O6
Molecular Weight 399.4 g/mol
CAS No. 940908-79-2
Cat. No. B1676298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMericitabine
CAS940908-79-2
SynonymsRG7128;  RG-7128;  RG 7128;  R-7128;  R7128;  R 7128;  PSI 6130 diisobutyrate;  3',5'-Diisobutyryl PSI 6130;  Mericitabine.
Molecular FormulaC18H26FN3O6
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C
InChIInChI=1S/C18H26FN3O6/c1-9(2)14(23)26-8-11-13(28-15(24)10(3)4)18(5,19)16(27-11)22-7-6-12(20)21-17(22)25/h6-7,9-11,13,16H,8H2,1-5H3,(H2,20,21,25)/t11-,13-,16-,18-/m1/s1
InChIKeyMLESJYFEMSJZLZ-MAAOGQSESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mericitabine (CAS 940908-79-2): Preclinical and Clinical Profile of a Nucleoside HCV NS5B Polymerase Inhibitor


Mericitabine (RG7128, R-7128) is an orally bioavailable prodrug of PSI-6130, a cytidine nucleoside analog that selectively inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase by acting as a non-obligate RNA chain terminator [1]. As a nucleoside polymerase inhibitor (NPI), mericitabine belongs to a class of direct-acting antivirals (DAAs) characterized by pan-genotypic activity against HCV genotypes 1–6 and a high barrier to the development of drug resistance [2]. The compound underwent extensive Phase II clinical evaluation in combination with pegylated interferon alfa-2a and ribavirin, demonstrating a well-characterized safety and tolerability profile across multiple randomized controlled trials before its development was discontinued in 2016 [3].

Why Generic Substitution of Mericitabine with Other HCV Nucleoside Inhibitors Is Scientifically Unjustified


Mericitabine cannot be generically substituted with other HCV nucleoside or nucleotide polymerase inhibitors due to fundamental differences in prodrug design, metabolic activation pathways, and clinical efficacy outcomes that preclude therapeutic interchangeability. As a diisobutyl ester prodrug of PSI-6130, mericitabine undergoes a bifurcated intracellular phosphorylation pathway yielding two distinct active triphosphate species—PSI-6130-TP and PSI-6206-TP—a unique metabolic signature that distinguishes it from nucleotide prodrugs such as sofosbuvir (PSI-7977) [1]. Moreover, mericitabine's clinical performance in Phase II trials demonstrated SVR rates of 56.8% when combined with peginterferon/ribavirin, which, while significantly superior to placebo (Δ = 20.3%), falls substantially below the ~89% SVR observed with sofosbuvir-containing triple therapy in comparable patient populations [2][3]. These divergent efficacy profiles, coupled with mericitabine's distinctive resistance pattern (primary S282T substitution conferring only 3- to 6-fold reduced susceptibility versus the more pronounced resistance observed with certain nucleotide analogs), render any assumption of class-level therapeutic equivalence scientifically unsound and clinically inappropriate [4].

Quantitative Differentiators for Mericitabine (940908-79-2) in Scientific Selection and Procurement


Sustained Virologic Response (SVR) in Phase II JUMP-C Trial: Mericitabine Triple Therapy Versus Placebo Control

In the randomized, double-blind Phase IIb JUMP-C trial (NCT01057667), treatment-naïve HCV genotype 1/4 patients receiving mericitabine 1,000 mg twice daily plus pegylated interferon alfa-2a/ribavirin achieved a significantly higher SVR24 rate compared with placebo plus peginterferon/ribavirin [1]. This represents a clinically meaningful 20.3% absolute increase in SVR attributable to the addition of mericitabine to the standard-of-care dual therapy backbone. Subgroup analysis revealed differential benefit based on IL28B genotype, with the greatest absolute improvement observed in non-CC genotype patients (44.1% vs. 16.2%, Δ = 27.9%) [1].

HCV NS5B polymerase inhibitor Sustained Virologic Response Phase II clinical trial Peginterferon/ribavirin combination

Early Viral Kinetics and IL28B Genotype Interaction: Mericitabine-Containing Triple Therapy Versus Dual Therapy Control

A pooled analysis of early viral kinetics from the Phase II PROPEL and JUMP-C studies evaluated the impact of mericitabine on rapid virologic response (RVR) and complete early virologic response (cEVR) across IL28B genotype subgroups [1]. Mericitabine-containing triple therapy substantially elevated RVR and cEVR rates across all IL28B genotypes compared with peginterferon/ribavirin dual therapy, with the most pronounced effect observed in non-CC genotype patients—a subgroup historically associated with poor interferon responsiveness. Notably, the 1000 mg mericitabine dose achieved a 52.3% RVR rate in non-CC patients compared with only 5.7% in the placebo arm [1].

Viral kinetics IL28B polymorphism Rapid virologic response Pharmacodynamics

Resistance Barrier and Replication Fitness Penalty: Mericitabine S282T Variant Versus Wild-Type HCV

The primary resistance-associated substitution for mericitabine, S282T in the HCV NS5B polymerase, confers only low-level phenotypic resistance (3- to 6-fold reduction in susceptibility) while imposing a severe replication fitness penalty that limits viral persistence and clinical emergence [1][2]. This high barrier to resistance is evidenced by the complete absence of treatment-emergent S282T variants detected by population or clonal sequence analysis in over 600 patients across Phase I/II clinical trials of mericitabine administered as monotherapy or in combination with peginterferon/ribavirin or danoprevir [1]. When the S282T variant does emerge, its replication capacity is reduced to approximately 15% of wild-type virus, facilitating reversion to wild-type upon drug discontinuation [2].

Drug resistance S282T mutation Replication fitness NS5B polymerase

Cross-Study Efficacy Comparison: Mericitabine Triple Therapy Versus Sofosbuvir Triple Therapy in HCV Genotype 1 Patients

While no direct head-to-head trial compared mericitabine with sofosbuvir, cross-study analysis of Phase II/III data in treatment-naïve HCV genotype 1 patients receiving peginterferon/ribavirin-containing triple therapy reveals a substantial efficacy differential [1][2]. Mericitabine-based triple therapy achieved an SVR rate of approximately 57%, whereas sofosbuvir-based triple therapy (sofosbuvir + peginterferon/ribavirin for 12 weeks) achieved SVR rates of approximately 89% in the NEUTRINO trial [1][2]. This ~32 percentage point difference in SVR represents a clinically meaningful efficacy gap that ultimately contributed to mericitabine's development discontinuation in favor of more potent nucleotide analog inhibitors [3].

Sofosbuvir Comparative efficacy SVR cross-trial comparison Nucleoside vs. nucleotide inhibitor

Pharmacokinetic Linearity and Inter-Ethnic Consistency: Mericitabine Dosing in Caucasian and Japanese Populations

A single-dose pharmacokinetic study in healthy Caucasian (n=32) and Japanese (n=32) subjects evaluated mericitabine doses of 500 mg, 1,000 mg, and 2,000 mg [1]. The study demonstrated dose-proportional exposure to the active parent compound RO4995855 across the tested dose range in both ethnic populations, with mean AUCinf values increasing from 28.8 to 52.3 to 113.0 µg·h/mL in Caucasian subjects and from 32.5 to 57.1 to 119 µg·h/mL in Japanese subjects [1]. A strong linear relationship was observed between weight-adjusted dose and both Cmax (r² = 0.83 and 0.80) and AUC (r² = 0.94 and 0.74) for Caucasian and Japanese subjects, respectively [1]. Mean half-life and renal clearance were similar and dose-independent across both populations, supporting the use of identical dosing regimens without ethnicity-based adjustment [1].

Pharmacokinetics Dose proportionality Ethnic pharmacology Drug metabolism

Renal Impairment Pharmacokinetics: Exposure Changes with Mild to Moderate Renal Dysfunction

An open-label, multiple-dose study in HCV-negative volunteers with normal renal function (n=10, CrCl >80 mL/min), mild renal impairment (n=10, CrCl 50–80 mL/min), and moderate renal impairment (n=10, CrCl 30–49 mL/min) assessed the effect of renal dysfunction on mericitabine pharmacokinetics following 1,000 mg BID dosing (500 mg BID for moderate impairment group) [1]. Renal clearance of the active metabolite RO4995855 declined progressively with worsening renal function, resulting in increased systemic exposure [1]. The study concluded that dose adjustment of mericitabine may be required in patients with moderate renal impairment [1].

Renal impairment Pharmacokinetics Dose adjustment Special populations

Optimal Research and Industrial Applications for Mericitabine (940908-79-2) Based on Verified Quantitative Evidence


Reference Standard for HCV NS5B Nucleoside Polymerase Inhibitor Resistance Studies

Mericitabine serves as an ideal reference compound for investigating HCV polymerase inhibitor resistance mechanisms and viral fitness dynamics. With its uniquely well-characterized S282T resistance profile—conferring only 3- to 6-fold reduced susceptibility while imposing an ~85% replication fitness penalty [1][2]—mericitabine provides a benchmark against which novel nucleoside/nucleotide inhibitors can be compared. The compound's high genetic barrier to resistance, evidenced by the absence of treatment-emergent resistance in >600 clinical trial patients [1], makes it particularly valuable for in vitro resistance selection studies and for evaluating the barrier to resistance of next-generation HCV polymerase inhibitors.

Pharmacokinetic/Pharmacodynamic Modeling of Interferon-Containing Antiviral Regimens

Mericitabine's well-documented early viral kinetic profile, combined with its dose-proportional pharmacokinetics and demonstrated IL28B genotype interaction, makes it a robust tool compound for modeling the pharmacodynamics of interferon-containing antiviral regimens [3]. The compound's ability to reduce the impact of unfavorable IL28B genotype on early virologic response (52.3% RVR in non-CC patients vs. 5.7% with placebo) [3] provides a quantitative framework for studying genetic determinants of treatment response and for developing predictive models of DAA-enhanced interferon responsiveness.

Benchmarking Prodrug Activation and Intracellular Metabolism Studies

As a diisobutyl ester prodrug of PSI-6130 that undergoes bifurcated intracellular phosphorylation to two distinct active triphosphate species (PSI-6130-TP and PSI-6206-TP) [4], mericitabine represents a uniquely informative tool for studying prodrug activation pathways and intracellular nucleotide metabolism. This metabolic bifurcation, which produces both a potent chain terminator and a less active uridine analog, provides a reference system for evaluating the activation efficiency and metabolic fate of novel nucleoside analog prodrugs in hepatocyte-based assays.

Renal Impairment Pharmacology and Special Population Pharmacokinetic Modeling

Mericitabine's renal impairment pharmacokinetic study, which characterized exposure changes across mild and moderate renal dysfunction (AUC ratio of 1.76 for moderate impairment at half-dose vs. normal function at full dose) [5], provides a valuable reference dataset for researchers investigating the impact of renal function on nucleoside analog drug disposition. This evidence supports the compound's utility in preclinical models of renal impairment and in the development of physiologically-based pharmacokinetic models for antiviral agents with significant renal clearance.

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